molecular formula C21H14N2O2 B7782133 13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one

13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one

Cat. No.: B7782133
M. Wt: 326.3 g/mol
InChI Key: VRTRJTRWCVPOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and exhibiting various biologically vital properties .

Preparation Methods

The synthesis of 13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one involves multiple steps, typically starting with the construction of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one can undergo various chemical reactions, including:

Scientific Research Applications

13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It exhibits biological activity, making it useful in studying cellular processes.

    Medicine: It has potential therapeutic applications due to its biological properties.

    Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 13-allyl-12-hydroxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one include other indole derivatives. These compounds share the indole moiety but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties .

Properties

IUPAC Name

5-hydroxy-6-prop-2-enyl-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c1-2-5-14-17(24)9-8-16-18(14)15-10-11-22-19-12-6-3-4-7-13(12)21(25)23(16)20(15)19/h2-4,6-11,24H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRJTRWCVPOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC2=C1C3=C4N2C(=O)C5=CC=CC=C5C4=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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